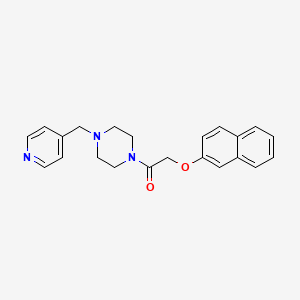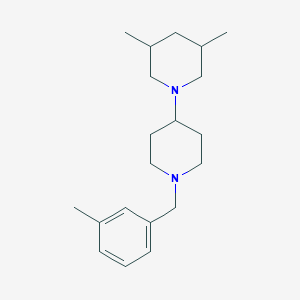![molecular formula C18H17N3O4S B10886920 (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B10886920.png)
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines an isoindole moiety with a pyrimidinyl sulfanyl propanoate group, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine under acidic conditions.
Attachment of the Pyrimidinyl Sulfanyl Group: This step involves the nucleophilic substitution reaction between a pyrimidinyl thiol and a suitable electrophile, such as a halogenated propanoate.
Final Coupling: The final step is the esterification reaction between the isoindole derivative and the pyrimidinyl sulfanyl propanoate under mild acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
化学反应分析
Types of Reactions
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPANOATE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it valuable for various applications, including coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a key enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
相似化合物的比较
Similar Compounds
- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanoate
- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]butanoate
- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]pentanoate
Uniqueness
The uniqueness of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPANOATE lies in its specific combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound for research and industrial applications.
属性
分子式 |
C18H17N3O4S |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl)methyl 3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C18H17N3O4S/c1-11-9-12(2)20-18(19-11)26-8-7-15(22)25-10-21-16(23)13-5-3-4-6-14(13)17(21)24/h3-6,9H,7-8,10H2,1-2H3 |
InChI 键 |
HSFQMYSRQRTXQP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SCCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B10886843.png)
![3-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B10886844.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886846.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B10886856.png)

![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-methoxy-4-methylbenzohydrazide](/img/structure/B10886863.png)
![2-{3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B10886871.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10886895.png)

![N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B10886905.png)
![N-[4-(acetylamino)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B10886918.png)
![2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate](/img/structure/B10886919.png)

